N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
“N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropanecarbonyl group, a tetrahydroisoquinoline moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenoxy Group: This can be done through a nucleophilic substitution reaction where the acetamide group is introduced using 2-(2-methoxyphenoxy)acetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acetamide derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Therapeutic Potential: Research may focus on the compound’s potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-hydroxyphenoxy)acetamide
- N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-chlorophenoxy)acetamide
Uniqueness
The uniqueness of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-4-2-3-5-20(19)28-14-21(25)23-18-9-8-15-10-11-24(13-17(15)12-18)22(26)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVVLQQBXEEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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